(5-(3-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

Catalog No.
S827832
CAS No.
914458-31-4
M.F
C26H24FNO
M. Wt
385.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-(3-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(napht...

CAS Number

914458-31-4

Product Name

(5-(3-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

IUPAC Name

[5-(3-fluorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone

Molecular Formula

C26H24FNO

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C26H24FNO/c1-2-3-6-15-28-18-21(17-25(28)20-11-7-12-22(27)16-20)26(29)24-14-8-10-19-9-4-5-13-23(19)24/h4-5,7-14,16-18H,2-3,6,15H2,1H3

InChI Key

OCOICOMCAJNSCA-UHFFFAOYSA-N

SMILES

CCCCCN1C=C(C=C1C2=CC(=CC=C2)F)C(=O)C3=CC=CC4=CC=CC=C43

Synonyms

[5-(3-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-methanone

Canonical SMILES

CCCCCN1C=C(C=C1C2=CC(=CC=C2)F)C(=O)C3=CC=CC4=CC=CC=C43

The compound (5-(3-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone is a synthetic organic molecule characterized by a complex structure that includes a pyrrole ring, a fluorophenyl group, and a naphthalenyl moiety. This compound belongs to a class of substances known for their potential biological activities, particularly in pharmacology. The presence of the fluorine atom in the 3-position of the phenyl ring may enhance lipophilicity and biological activity, making it an interesting subject for medicinal chemistry research.

SCs, including potentially (5-(3-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone, are believed to act by binding to cannabinoid receptors, particularly CB1 receptors located in the central nervous system []. This binding can produce psychoactive effects similar to THC, including euphoria, intoxication, and altered perception.

  • Psychological effects: Anxiety, paranoia, psychosis [].
  • Neurological effects: Impaired memory and learning, seizures [].
  • Respiratory effects: Rapid heart rate, increased risk of heart attack [].
Involving this compound can be categorized into several types, including:

  • Substitution Reactions: The fluorine atom can potentially be replaced by other nucleophiles, altering the compound's properties.
  • Reduction Reactions: The carbonyl group in the methanone moiety can undergo reduction to form an alcohol.
  • Condensation Reactions: The compound can react with amines or alcohols to form more complex structures through condensation.

These reactions are typically facilitated by specific catalysts or conditions, such as temperature and solvent choice, which can significantly influence the reaction pathways and yields.

The biological activity of (5-(3-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone is primarily investigated through its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antidepressant Effects: Due to their ability to modulate neurotransmitter systems.
  • Analgesic Properties: Potentially acting on pain pathways in the nervous system.
  • Neuroprotective Activities: Protecting neuronal cells from damage.

The specific mechanisms of action would require further empirical studies to elucidate how this compound interacts with cellular pathways.

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Pyrrole Formation: Starting from suitable precursors, pyrrole can be synthesized via cyclization reactions.
  • Naphthalenyl Substitution: The introduction of the naphthalenyl group can occur through electrophilic aromatic substitution or coupling reactions.
  • Final Coupling: The final product is obtained by coupling the pyrrole and naphthalenyl components, often utilizing coupling agents or catalysts to facilitate the reaction.

Each step requires careful optimization of conditions such as temperature, solvent, and reaction time to maximize yield and purity.

This compound has potential applications in various fields:

  • Pharmaceutical Development: As a candidate for drug development targeting neurological disorders or pain management.
  • Chemical Probes: Used in biochemical assays to study receptor interactions or enzyme activity.
  • Research Tool: Investigating structure-activity relationships in medicinal chemistry.

These applications highlight its relevance in both therapeutic contexts and chemical research.

Interaction studies are crucial for understanding how (5-(3-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone interacts with biological systems. These studies may include:

  • Binding Affinity Assays: To determine how effectively the compound binds to target proteins or receptors.
  • Cellular Assays: Evaluating the compound's effects on cell viability, proliferation, or apoptosis.
  • In Vivo Studies: Assessing pharmacokinetics and pharmacodynamics in animal models.

Such studies provide insights into the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with (5-(3-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone, each exhibiting unique properties:

Compound NameStructure FeaturesNotable Activities
Compound APyrrole + FluorobenzeneAntidepressant
Compound BPyrrole + PhenethylamineAnalgesic
Compound CIndole + NaphthaleneNeuroprotective

Uniqueness

The uniqueness of (5-(3-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone lies in its specific combination of a pyrrole ring with both a fluorinated phenyl group and a naphthalene moiety, which may confer distinct pharmacological properties compared to its analogs. This structural arrangement could lead to enhanced biological activity or selectivity towards certain biological targets.

XLogP3

6.7

Hydrogen Bond Acceptor Count

2

Exact Mass

385.18419255 g/mol

Monoisotopic Mass

385.18419255 g/mol

Heavy Atom Count

29

UNII

HYS2YS4WNM

Wikipedia

JWH-368

Dates

Modify: 2023-08-15
1.Huffman, J.W.,Padgett, L.W.,Isherwood, M.L., et al. 1-Alkyl-2-aryl-4-(1-naphthoyl)pyrroles: New high affinity ligands for the cannabinoid CB1 and CB2 receptors. Bioorganic & Medicinal Chemistry Letters 16(20), 5432-5435 (2006).

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